[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid
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Overview
Description
[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes an azepine and quinazoline moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azepino[2,1-b]quinazoline Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, with a dihydroazepine derivative under acidic or basic conditions.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 12-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification: The resulting compound is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ester linkage, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of more complex derivatives.
Reduction: Reduction reactions can be used to modify
Properties
IUPAC Name |
2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(19)9-21-10-5-6-12-11(8-10)15(20)17-7-3-1-2-4-13(17)16-12/h5-6,8H,1-4,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZXTDNMAPVLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)OCC(=O)O)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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